molecular formula C9H18ClNO3 B13643066 Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride

Cat. No.: B13643066
M. Wt: 223.70 g/mol
InChI Key: WDNWRFKCSIWYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a white to off-white solid with a molecular weight of 187.24 g/mol and a chemical formula of C9H17NO3 . This compound is often used in the synthesis of various organic compounds and has applications in multiple scientific fields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

tert-butyl 3-hydroxypyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)10-5-4-7(11)6-10;/h7,11H,4-6H2,1-3H3;1H

InChI Key

WDNWRFKCSIWYTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)O.Cl

Origin of Product

United States

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